molecular formula C20H24N2O3S B2716700 1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2061336-12-5

1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2716700
CAS No.: 2061336-12-5
M. Wt: 372.48
InChI Key: XAXNNDQSKZKDNK-UHFFFAOYSA-N
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Description

The compound 1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione features a bicyclo[3.2.1]octane core substituted with a benzylthio acetyl group at the 8-position and a pyrrolidine-2,5-dione moiety at the 3-position. The (1R,5S) stereochemistry of the bicyclic scaffold is critical for maintaining structural rigidity, which influences binding interactions in biological systems.

Properties

IUPAC Name

1-[8-(2-benzylsulfanylacetyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-18-8-9-19(24)22(18)17-10-15-6-7-16(11-17)21(15)20(25)13-26-12-14-4-2-1-3-5-14/h1-5,15-17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXNNDQSKZKDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CSCC3=CC=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves the following steps:

  • Formation of the bicyclic scaffold: This involves starting materials that can form the azabicyclo[3.2.1]octane structure through cyclization reactions.

  • Introduction of the benzylthioacetyl group: This step requires the addition of a benzylthioacetyl moiety, which may be achieved via thioether formation using reagents such as benzyl mercaptan and acylating agents.

  • Pyrrolidine-2,5-dione integration: This involves the final modification to incorporate the pyrrolidine-2,5-dione group, often through amide bond formation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound can be scaled by optimizing the above synthetic routes to enhance yield, purity, and efficiency. High-throughput screening and continuous flow chemistry techniques may be employed to achieve these goals. In large-scale operations, precise control of reaction temperatures, pressures, and catalysts is essential to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones under the action of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reductive transformations may target the carbonyl groups or the sulfur moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions may occur, especially at the benzylthio group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Alkyl halides, sulfonates.

Major Products Formed

  • Oxidation products: Sulfoxides, sulfones.

  • Reduction products: Reduced carbonyl groups, thiols.

  • Substitution products: Derivatives with varied substituents at the benzylthio position.

Scientific Research Applications

Overview

1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound belonging to the class of azabicyclic compounds. Its unique structural features impart significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its applications in various scientific fields, particularly focusing on its pharmacological effects, synthetic methods, and potential therapeutic uses.

Synthetic Routes

The synthesis of 1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves several key steps:

  • Formation of the Azabicyclo Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : Introducing the benzylthioacetyl group through nucleophilic substitution.
  • Pyrrolidine Derivation : Modifying the pyrrolidine ring to achieve the desired functional properties.

Pharmacological Applications

Research indicates that compounds similar to 1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione exhibit diverse pharmacological activities:

Anticholinergic Activity

The compound may act as an inhibitor of acetylcholinesterase, potentially increasing acetylcholine levels in synaptic clefts and enhancing cholinergic neurotransmission. This mechanism suggests possible applications in treating conditions like Alzheimer's disease.

Neuroprotective Effects

Preliminary studies have indicated that this compound could modulate neurotransmitter systems, providing neuroprotective effects against neurodegenerative disorders such as Parkinson's disease and multiple sclerosis.

Anti-inflammatory Properties

Research has shown that similar compounds can inhibit inflammatory pathways by targeting Janus kinases (JAKs), which are crucial in mediating cytokine signaling involved in inflammation.

Case Studies and Research Findings

Several studies have explored the biological effects and therapeutic potential of azabicyclic compounds:

  • Neurodegenerative Disease Models : In animal models of Alzheimer's disease, derivatives of azabicyclic compounds have demonstrated improved cognitive function and reduced amyloid plaque formation.
  • Inflammation Models : In studies involving adjuvant-induced arthritis in rats, compounds structurally related to 1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione exhibited significant reductions in inflammation markers and joint swelling.
  • Cancer Research : Some derivatives have shown promise as potential anticancer agents by inducing apoptosis in cancer cell lines through modulation of apoptotic signaling pathways.

Mechanism of Action

The compound’s mechanism of action varies depending on its specific application:

  • Molecular Targets: Often interacts with enzymes or receptor sites due to its rigid structure, which allows for specific binding interactions.

  • Pathways: May influence biochemical pathways such as signal transduction or metabolic processes by modulating enzyme activities or receptor-ligand interactions.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key analogs of the target compound, highlighting substituent diversity and associated properties:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity/Application Evidence Reference
Target Compound 8-(2-(Benzylthio)acetyl), 3-(pyrrolidine-2,5-dione) ~388.5 (calculated) Inferred: Potential CNS or antimicrobial activity (based on analogs) -
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 8-(2-Fluoro-4-nitrophenyl) 278.25 Intermediate for oxazolidinone antibiotics (e.g., linezolid analogs)
5-((R)-sec-Butylamino)-N1-((1R,3S,5S)-8-(5-(cyclopropanecarbonyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-yl)-2-methylterephthalamide 8-(5-(cyclopropanecarbonyl)pyridin-2-yl), 3-(terephthalamide) 610.7 (calculated) Kinase inhibition (e.g., XL-888, a HSP90 inhibitor)
(1R,3R,5S)-3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane 3-(Diphenylmethoxy), 8-methyl 351.5 (calculated) Anticholinergic or CNS modulation (structural similarity to tropane alkaloids)
8-(((1R,2R,3R,5S)-2-(2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)amino)-3-methyl-5-(5-methylpyridin-3-yl)quinolin-2(1H)-one 8-(quinolinone derivative), 2-(sulfone-containing substituent) 606.8 (reported) Bromodomain inhibition (ATAD2 target for oncology)
(1R,3r,5S)-8-isopropyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacetate 8-isopropyl, 3-(phenylacetate) 287.4 Impurity in synthesis of 5-HT4 receptor agonists

Key Findings from Analog Studies

Substituent Effects on Bioactivity
  • Electron-Withdrawing Groups (EWGs): The 2-fluoro-4-nitrophenyl substituent in enhances electrophilicity, facilitating nucleophilic aromatic substitution in antibiotic intermediates.
  • Sulfur-Containing Groups: The benzylthio acetyl group in the target compound may confer redox activity or metal chelation, analogous to the sulfone moiety in the bromodomain inhibitor .
Conformational Analysis
  • The bicyclo[3.2.1]octane core adopts a chair conformation in the piperidine ring and an envelope conformation in the pyrrolidine ring, as observed in . Substituents like the benzylthio acetyl group may distort these conformations, altering binding pocket compatibility.

Biological Activity

The compound 1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione belongs to a class of azabicyclic compounds that have garnered attention for their potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H28N2O3SC_{21}H_{28}N_{2}O_{3}S with a molecular weight of 396.53 g/mol. The structure features a bicyclic framework that is characteristic of many biologically active molecules.

Research indicates that compounds with similar structural motifs often interact with various biological targets, including receptors and enzymes. The azabicyclic core is known to exhibit activity as a cholinesterase inhibitor , which can enhance cholinergic neurotransmission—a mechanism relevant in treating neurodegenerative diseases such as Alzheimer's .

1. Cholinesterase Inhibition

Cholinesterase inhibitors are critical in managing conditions associated with cholinergic deficits. Studies have shown that derivatives of azabicyclic compounds significantly inhibit acetylcholinesterase (AChE), suggesting that the compound may possess similar properties.

CompoundAChE Inhibition IC50 (nM)Reference
120
277
3215

2. Neuroprotective Effects

In vitro studies have demonstrated that compounds similar to this one can protect neuronal cells from oxidative stress and apoptosis. The presence of the pyrrolidine moiety has been linked to enhanced neuroprotective effects through modulation of signaling pathways involved in cell survival .

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related azabicyclic compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. The benzylthioacetyl group may contribute to this activity by disrupting bacterial cell wall synthesis or function .

Case Studies

Several studies have explored the biological implications of azabicyclic compounds:

  • Study on Neuroprotection : A study conducted on a rat model demonstrated that administration of similar azabicyclic compounds resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues .
  • Antimicrobial Efficacy : In vitro assays revealed that derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione?

  • Methodology : Utilize nucleophilic substitution or coupling reactions with intermediates like nortropinone derivatives. For example, describes a reaction using DMF as a solvent, potassium carbonate as a base, and heating at 100°C for 2 hours to functionalize the azabicyclo core. Recrystallization from ethyl acetate or acetone is recommended for purification .
  • Key Considerations : Monitor reaction progress via TLC (as in ) and optimize solvent/base combinations to avoid side reactions.

Q. How can the stereochemistry of the azabicyclo[3.2.1]octane core be confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. demonstrates its use to determine dihedral angles (e.g., 86.59° between aromatic and piperidine planes) and confirm chair/envelope conformations in bicyclic systems. Alternatively, NOESY NMR can provide conformational insights in solution .
  • Validation : Compare experimental SC-XRD data (e.g., displacement parameters for nitrogen atoms) with computational models to resolve ambiguities.

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • Methodology : High-performance liquid chromatography (HPLC) with >95% purity thresholds (as in ), supplemented by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). highlights NMR analysis (e.g., δ 10.01 ppm for aldehyde protons) for functional group verification .

Advanced Research Questions

Q. How can computational methods improve reaction design for derivatives of this compound?

  • Methodology : Apply quantum chemical calculations (e.g., density functional theory) to model reaction pathways, as described in ’s ICReDD framework. Use reaction path search tools to predict intermediates and transition states, reducing trial-and-error experimentation .
  • Case Study : Optimize substituent positioning on the benzylthio group using electrostatic potential maps to enhance electrophilic reactivity.

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

  • Methodology : Cross-validate with multiple techniques. For example, identifies fluorine atom disorder via split-model refinement in SC-XRD. For NMR discrepancies (e.g., overlapping peaks), use 19^{19}F NMR or 2D-COSY to isolate signals .
  • Troubleshooting : Re-synthesize ambiguous compounds under controlled conditions (e.g., anhydrous K2_2CO3_3 in DMF) to minimize impurities .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

  • Methodology : Functionalize the pyrrolidine-2,5-dione moiety (e.g., introducing electron-withdrawing groups) to modulate target binding. ’s SAR approach for azabicyclo derivatives suggests testing substituents at the 3-position for steric/electronic effects on activity .
  • Experimental Design : Use parallel synthesis (e.g., ’s spiro-oxirane derivatives) to generate analogs, followed by in vitro assays for potency and selectivity.

Q. What are the challenges in scaling up enantioselective synthesis, and how can they be addressed?

  • Methodology : Implement asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during key steps like acetyl group attachment. highlights the use of enantiopure benzyl carboxylates to control stereochemistry .
  • Optimization : Screen chiral ligands (e.g., BINOL derivatives) under microwave-assisted conditions (as in ) to enhance yield and enantiomeric excess.

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